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Introduction: The DNA Phosphodiester Backbone
The backbone of deoxyribonucleic acid (DNA) is a polymer of repeating sugar-phosphate units.

Each phosphate group connects the 5' carbon of one deoxyribose sugar to the 3' carbon of the

next. Within this phosphodiester linkage, two types of oxygen atoms exist: bridging oxygens,

which form the sugar-phosphate-sugar chain, and non-bridging oxygens (NBOs), which are

bonded only to the phosphorus atom and are not part of the primary backbone chain. Under

physiological conditions, these NBOs are deprotonated, conferring a polyanionic nature to the

DNA molecule. This negative charge is crucial for DNA's structure and its interaction with

proteins, but it also renders the molecule susceptible to degradation by cellular enzymes called

nucleases.

Modification of these non-bridging oxygens is a cornerstone of nucleic acid chemistry,

particularly in the development of therapeutic oligonucleotides. By replacing one of the NBOs

with other chemical groups, researchers can dramatically alter the properties of DNA, leading

to enhanced stability, modified protein interactions, and novel therapeutic applications. This

guide provides a detailed overview of the most significant NBO modifications, their synthesis,

properties, and the experimental protocols used for their characterization.
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Major Classes of Non-Bridging Oxygen
Modifications
The substitution of a non-bridging oxygen atom introduces a chiral center at the phosphorus

atom, resulting in two diastereomers: the Rp and Sp isomers.[1] This stereochemistry can have

profound effects on the biological activity and physical properties of the modified DNA.[2][3]

Phosphorothioates (PS)
Phosphorothioates are the most widely used NBO modification, where a sulfur atom replaces a

non-bridging oxygen.[4] This change maintains the negative charge of the backbone while

significantly increasing resistance to nuclease degradation.[4][5][6]

Properties: PS-modified oligonucleotides (PS-oligos) are substantially more stable against

hydrolysis by nucleases, which is a critical property for in vivo applications like antisense

therapy.[4][7] However, the modification can slightly destabilize the DNA duplex, reducing the

melting temperature (Tm) by approximately 1-3°C per modification.[8] The chirality at the

phosphorus center influences biological activity; for instance, the Sp isomer often shows

greater nuclease resistance, while the Rp isomer may be preferred by enzymes like RNase

H.[2][3]

Applications: PS-oligos are the backbone of many antisense therapeutic drugs.[9] Their

mechanism often involves binding to a target mRNA, forming an RNA/DNA heteroduplex that

is a substrate for RNase H, an enzyme that cleaves the RNA strand and inhibits protein

expression.[7][9]

Methylphosphonates (MeP)
In methylphosphonates, a non-charged methyl group replaces a non-bridging oxygen.[10] This

modification neutralizes the negative charge of the backbone at the site of modification.

Properties: The absence of a charge enhances the ability of these oligonucleotides to cross

cell membranes.[10] Methylphosphonate linkages are highly resistant to nuclease

degradation.[10][11] However, the introduction of a methyl group can significantly impact

duplex stability, and the chirality has a pronounced effect on hybridization ability.[12][13]

Duplexes containing MeP modifications are generally not substrates for RNase H.[11]
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Applications: Primarily used in research as antisense and antigene agents to sterically block

translation or transcription.[12][13]

Boranophosphates (BP)
Boranophosphates are isoelectronic and isosteric mimics of the natural phosphate group,

where a borane group (-BH3) replaces a non-bridging oxygen.[14][15]

Properties: This modification retains the negative charge and geometry of the natural

backbone.[15] Boranophosphate DNA exhibits increased lipophilicity and high resistance to

both endo- and exonucleases.[14][15] Importantly, DNA fully substituted with

boranophosphate linkages can form hybrids with RNA that activate RNase H.[14] Like other

NBO modifications, BP linkages are chiral, and their stereochemistry affects properties like

nuclease resistance and RNase H activation.[16]

Applications: Their ability to mimic natural DNA while resisting degradation makes them

promising candidates for antisense therapy, RNAi, gene therapy, and as probes for studying

enzyme mechanisms.[14][17]

Phosphoroselenoates (PSe)
A more exotic modification, phosphoroselenoates involve the replacement of an NBO with a

selenium atom.[18]

Properties: PSe-modified DNA shows diminished hybridization capability compared to

natural and phosphorothioate DNA.[19] However, they offer nuclease resistance and have

unique properties useful for structural biology.[20][21] The selenium atom can be used for X-

ray crystallography via multi-wavelength anomalous dispersion (MAD) phasing.[21]

Applications: Primarily used in structural biology to determine the three-dimensional

structures of nucleic acids.[21][22] They also have potential as antisense agents, though

they have shown higher toxicity compared to phosphorothioates.[19]

Quantitative Data Summary
The following tables summarize key quantitative properties of DNA oligonucleotides featuring

NBO modifications.
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Table 1: Comparison of NBO Modification Properties

Modificatio
n

Charge
Nuclease
Resistance

RNase H
Activity

Duplex
Stability
(Tm)

Key Feature

Phosphodiest

er (PO)
Negative Low Yes Baseline

Natural

Backbone

Phosphorothi

oate (PS)
Negative High[4] Yes[23]

Slightly

Decreased[8]

Gold

standard for

ASOs

Methylphosp

honate (MeP)
Neutral

Very High[10]

[24]
No[11]

Decreased[1

2]

Enhanced

cellular

uptake

Boranophosp

hate (BP)
Negative

Very High[14]

[15]

Yes (Stereo-

dependent)

[14][16]

Similar to PO

Isoelectronic/i

sosteric

mimic

Phosphorosel

enoate (PSe)
Negative High[20][21] Yes

Decreased[1

9]

Useful for X-

ray

crystallograp

hy

Table 2: Stereoisomer (Rp vs. Sp) Effects on Phosphorothioate DNA

Property Rp Isomer Sp Isomer Reference

Nuclease Stability Lower Higher [2][3]

RNase H Cleavage Preferred Substrate Poor Substrate [3][25]

Duplex Stability (Tm)
Generally higher than

Sp

Generally lower than

Rp
[3]

Immunostimulation

(CpG)

Favored for early

activation
Improved stability [2]
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Diagrams of Workflows and Pathways
Workflow for Solid-Phase Synthesis of
Phosphorothioate Oligonucleotides
The diagram below illustrates the key steps in the automated solid-phase synthesis of a

phosphorothioate oligonucleotide using the phosphoramidite method, the most common

technique.[9][26]
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Synthesis Cycle (Repeated for each monomer)

Final Steps
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Fig. 1: Automated Solid-Phase Synthesis of PS-DNA.
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Mechanism of RNase H-Mediated Gene Silencing by an
Antisense Oligonucleotide (ASO)
This diagram shows the pathway by which a gapmer ASO, typically containing

phosphorothioate modifications, leads to the degradation of a target mRNA molecule.

Gapmer ASO
(PS-modified wings,

DNA core)

ASO:mRNA
Heteroduplex Formation

Target mRNA
in Cytoplasm/Nucleus

RNase H1 Enzyme
Recruitment

Cleavage of mRNA
Strand in Duplex
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Translation Blocked
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Protein Expression Inhibited
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Click to download full resolution via product page

Fig. 2: RNase H Antisense Mechanism.

Detailed Experimental Protocols
Protocol: Solid-Phase Synthesis of Phosphorothioate
Oligonucleotides
This protocol outlines the automated synthesis of PS-oligos using phosphoramidite chemistry

on a standard DNA synthesizer.[27][28]

Materials:

DNA synthesizer (e.g., ABI 394, Expedite 8909).

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

5'-DMT-protected deoxynucleoside phosphoramidites.

Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or similar.

Sulfurizing reagent: 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) or PADS in

acetonitrile/pyridine.[28][29]

Capping Reagents: Acetic anhydride (Cap A) and N-methylimidazole (Cap B).

Oxidizer (for phosphodiester linkages, if any): Iodine/water/pyridine.

Deblocking Reagent: Trichloroacetic acid (TCA) in dichloromethane.

Cleavage/Deprotection Reagent: Concentrated ammonium hydroxide.

Purification: HPLC system with a reverse-phase column.

Procedure:

Synthesizer Setup: Load all reagents, phosphoramidites, and the CPG column onto the

automated synthesizer. Program the desired sequence and specify phosphorothioate
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linkages for all or selected positions.

Synthesis Cycle (automated): The synthesizer performs the following steps for each

nucleotide addition: a. Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting

group is removed from the support-bound nucleoside using the TCA solution to expose the

5'-hydroxyl group. b. Coupling: The next phosphoramidite monomer is activated by the

tetrazole solution and coupled to the free 5'-hydroxyl group. c. Sulfurization: The newly

formed phosphite triester linkage is converted to a more stable phosphorothioate triester by

flushing the column with the sulfurizing reagent. This step replaces the standard oxidation

step.[28] d. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping

reagents to prevent the formation of deletion mutants in subsequent cycles.

Chain Elongation: The cycle is repeated until the full-length oligonucleotide is synthesized.

Cleavage and Deprotection: After the final cycle, the CPG support is transferred to a vial.

Concentrated ammonium hydroxide is added, and the vial is sealed and heated (e.g., 55°C

for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting

groups from the nucleobases.

Purification: The crude oligonucleotide solution is filtered, dried, and reconstituted in an

appropriate buffer. Purification is performed by reverse-phase HPLC to separate the full-

length product from shorter sequences and other impurities.

Quantification and Analysis: The purified PS-oligo is quantified by UV absorbance at 260 nm.

Purity and identity can be confirmed by mass spectrometry.

Protocol: Nuclease Resistance Assay
This assay compares the stability of NBO-modified oligonucleotides to unmodified DNA in the

presence of exonucleases.

Materials:

NBO-modified and unmodified control oligonucleotides (5'-labeled with a fluorescent dye,

e.g., FAM).
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Exonuclease: Snake venom phosphodiesterase (SVPDE, a 3'-exonuclease) or Exonuclease

III (a 3' dsDNA exonuclease).[1][16]

Reaction Buffer (specific to the nuclease).

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

Fluorescence imager.

Procedure:

Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the

nuclease buffer, a specific concentration of the labeled oligonucleotide (e.g., 1 µM), and

water.

Initiate Digestion: Add the exonuclease (e.g., SVPDE) to each tube to start the reaction. A

no-enzyme control should be included.

Time-Course Sampling: Incubate the reactions at the optimal temperature for the enzyme

(e.g., 37°C). At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from

each reaction and immediately quench it by adding it to a tube containing a denaturing

loading buffer (e.g., formamide with EDTA) and placing it on ice.

Gel Electrophoresis: Once all time points are collected, heat the samples (e.g., 95°C for 5

minutes) and load them onto a high-resolution denaturing polyacrylamide gel.

Visualization: After electrophoresis, visualize the gel using a fluorescence imager. The full-

length, undigested oligonucleotide will appear as a single band. Degraded fragments will

appear as a ladder of smaller bands.

Analysis: Compare the rate of disappearance of the full-length band for the modified versus

the unmodified oligonucleotides. Nuclease-resistant oligonucleotides will show a much

slower degradation rate, with the full-length band persisting for longer times.[24]

Protocol: Melting Temperature (Tm) Analysis
This protocol determines the thermal stability of a DNA duplex containing NBO modifications.

[30]
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Materials:

NBO-modified oligonucleotide and its complementary DNA or RNA strand.

UV-Vis spectrophotometer equipped with a temperature controller (peltier).

Quartz cuvettes.

Annealing Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

Procedure:

Sample Preparation: Dissolve the modified oligonucleotide and its complementary strand in

the annealing buffer to a final equimolar concentration (e.g., 2 µM each).

Annealing: Heat the solution to 95°C for 5 minutes to ensure all strands are dissociated.

Then, allow the solution to cool slowly to room temperature over several hours to facilitate

proper duplex formation.

Spectrophotometer Setup: Place the annealed sample in a quartz cuvette inside the

spectrophotometer. Set the instrument to monitor absorbance at 260 nm.

Melting Curve Acquisition: Program the temperature controller to increase the temperature

from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a slow, constant rate (e.g.,

0.5°C per minute). Record the absorbance at 260 nm at regular temperature intervals.

Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will

be sigmoidal, showing a sharp increase in absorbance as the duplex denatures (melts) into

single strands (the hyperchromic effect).

Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the

duplex has dissociated. This is determined by finding the maximum of the first derivative of

the melting curve.[31] Compare the Tm of the modified duplex to an identical duplex with a

natural phosphodiester backbone.

Conclusion and Future Outlook

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1646428/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13719228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Non-bridging oxygen modifications are indispensable tools in the field of nucleic acid research

and therapeutics. From the nuclease resistance conferred by phosphorothioates to the unique

structural applications of phosphoroselenoates, these chemical alterations allow scientists to

fine-tune the properties of DNA for specific applications. The interplay between charge,

stereochemistry, and biological function is complex and continues to be an active area of

research. As synthesis methods become more refined, particularly for stereocontrolled

synthesis, we can expect the development of next-generation oligonucleotides with enhanced

efficacy and safety profiles, further expanding the therapeutic potential of DNA-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. neb.com [neb.com]

2. pubs.acs.org [pubs.acs.org]

3. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the
potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

4. Phosphorothioate nucleic acid - Wikipedia [en.wikipedia.org]

5. neb.com [neb.com]

6. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC
[pmc.ncbi.nlm.nih.gov]

7. Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational
changes in the protein and alter the interactions of RNase H1 with other proteins - PMC
[pmc.ncbi.nlm.nih.gov]

8. Phosphorothioate DNA Synthesis Modification [biosyn.com]

9. benchchem.com [benchchem.com]

10. methyl-phosphonate oligo synthesis [biosyn.com]

11. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate,
phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b13719228?utm_src=pdf-custom-synthesis
https://www.neb.com/en/-/media/nebus/files/feature-articles/fa_nebexpressions_issueii_2019_exoendo.pdf?rev=9999d845484c40afa2af91a9075c2f20&hash=E037B3A41F16119C5F28F77FE0556235
https://pubs.acs.org/doi/10.1021/acs.oprd.4c00380
https://pmc.ncbi.nlm.nih.gov/articles/PMC7038945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7038945/
https://en.wikipedia.org/wiki/Phosphorothioate_nucleic_acid
https://www.neb.com/en-gb/tools-and-resources/feature-articles/the-effect-of-nucleic-acid-modifications-on-digestion-by-dna-exonucleases
https://pmc.ncbi.nlm.nih.gov/articles/PMC8341215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8341215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7969025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7969025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7969025/
https://www.biosyn.com/oligonucleotideproduct/phosphorothioate-dna-synthesis-modification.aspx
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Phosphorothioate_Oligonucleotides_in_Antisense_Therapy.pdf
https://www.biosyn.com/faq/what-is-methyl-phosphonate-oligonucleotide.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC335124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC335124/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13719228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Structure of hybrid backbone methylphosphonate DNA heteroduplexes: effect of R and S
stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

13. pubs.acs.org [pubs.acs.org]

14. Reading, writing, and modulating genetic information with boranophosphate mimics of
nucleotides, DNA, and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

15. cccc.uochb.cas.cz [cccc.uochb.cas.cz]

16. pubs.acs.org [pubs.acs.org]

17. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

18. An organometallic route to oligonucleotides containing phosphoroselenoate - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. Phosphoroselenoate oligodeoxynucleotides: synthesis, physico-chemical
characterization, anti-sense inhibitory properties and anti-HIV activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

21. Enzymatic synthesis of phosphoroselenoate DNA using thymidine 5'-(alpha-P-
seleno)triphosphate and DNA polymerase for X-ray crystallography via MAD - PubMed
[pubmed.ncbi.nlm.nih.gov]

22. pubs.acs.org [pubs.acs.org]

23. Phosphorothioate oligonucleotides block reverse transcription by the Rnase H activity
associated with the HIV-1 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

24. synoligo.com [synoligo.com]

25. Control of phosphorothioate stereochemistry substantially increases the efficacy of
antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

26. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC
[pmc.ncbi.nlm.nih.gov]

27. mdpi.com [mdpi.com]

28. academic.oup.com [academic.oup.com]

29. An alternative advantageous protocol for efficient synthesis of phosphorothioate
oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

30. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]

31. Frontiers | Modelling the melting of DNA oligomers with non-inert dangling ends
[frontiersin.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11790104/
https://pubmed.ncbi.nlm.nih.gov/11790104/
https://pubs.acs.org/doi/abs/10.1021/bi011551k
https://pubmed.ncbi.nlm.nih.gov/14751819/
https://pubmed.ncbi.nlm.nih.gov/14751819/
http://cccc.uochb.cas.cz/symposium_series/5/169/
https://pubs.acs.org/doi/10.1021/acs.joc.9b00658
https://dukespace.lib.duke.edu/items/ace772c4-23b0-4d6b-97cd-5fac70d011d8
https://pubmed.ncbi.nlm.nih.gov/12404630/
https://pubmed.ncbi.nlm.nih.gov/12404630/
https://pubmed.ncbi.nlm.nih.gov/2682524/
https://pubmed.ncbi.nlm.nih.gov/2682524/
https://pubmed.ncbi.nlm.nih.gov/2682524/
https://pure-oai.bham.ac.uk/ws/files/81956602/c9sc04098f.pdf
https://pubmed.ncbi.nlm.nih.gov/14719925/
https://pubmed.ncbi.nlm.nih.gov/14719925/
https://pubmed.ncbi.nlm.nih.gov/14719925/
https://pubs.acs.org/doi/10.1021/ja0383221
https://pubmed.ncbi.nlm.nih.gov/7541196/
https://pubmed.ncbi.nlm.nih.gov/7541196/
https://synoligo.com/nuclease-resistance-modifications/
https://pubmed.ncbi.nlm.nih.gov/28829437/
https://pubmed.ncbi.nlm.nih.gov/28829437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5618299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5618299/
https://www.mdpi.com/1420-3049/24/10/1872
https://academic.oup.com/nar/article/28/3/818/1117632
https://pubmed.ncbi.nlm.nih.gov/17365796/
https://pubmed.ncbi.nlm.nih.gov/17365796/
https://en.wikipedia.org/wiki/Nucleic_acid_thermodynamics
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1646428/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1646428/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13719228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to Non-Bridging Oxygen
Modifications in DNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13719228#introduction-to-non-bridging-oxygen-
modifications-in-dna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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